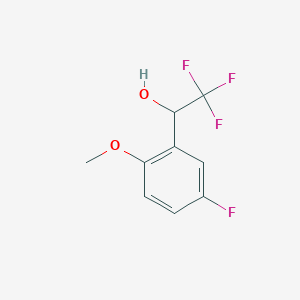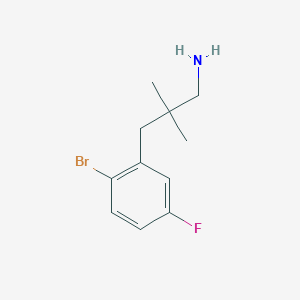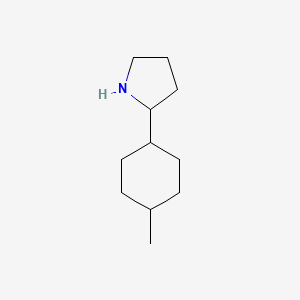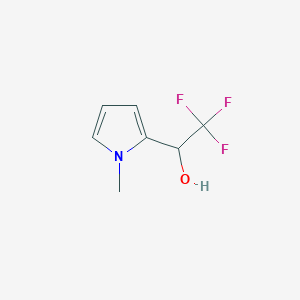![molecular formula C10H18N2O B13598265 1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one](/img/structure/B13598265.png)
1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one is a compound that has garnered significant attention in the field of medicinal chemistry. This compound is part of the spirocyclic family, characterized by a unique spiro structure that imparts distinct chemical and biological properties. It has been studied for its potential therapeutic applications, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death .
Preparation Methods
The synthesis of 1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one involves several steps. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is typically formed through a cyclization reaction involving a suitable precursor. For instance, a precursor containing a piperidine ring can undergo cyclization to form the spirocyclic structure.
Introduction of the Ethanone Group: The ethanone group is introduced through a reaction with an appropriate reagent, such as an acyl chloride or anhydride, under controlled conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the spirocyclic core are replaced with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one has been extensively studied for its scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of various spirocyclic derivatives, which are of interest for their unique structural and electronic properties.
Biology: In biological research, the compound is used to study the mechanisms of necroptosis and the role of RIPK1 in cell death pathways.
Mechanism of Action
The mechanism of action of 1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one involves the inhibition of RIPK1 kinase activity. RIPK1 is a key regulator of necroptosis, and its inhibition can block the activation of the necroptosis pathway. This compound binds to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation. This inhibition leads to the suppression of necroptotic cell death, which has therapeutic potential in various inflammatory and neurodegenerative diseases .
Comparison with Similar Compounds
1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one can be compared with other similar compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one: This compound shares a similar spirocyclic core but differs in the substitution pattern.
1-Thia-4,8-Diazaspiro[4.5]decan-3-one: This derivative has shown anti-ulcer activity and is explored for its potential as a new anti-ulcer agent.
The uniqueness of this compound lies in its specific inhibition of RIPK1 and its potential therapeutic applications in diseases involving necroptosis .
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(1,8-diazaspiro[4.5]decan-1-yl)ethanone |
InChI |
InChI=1S/C10H18N2O/c1-9(13)12-8-2-3-10(12)4-6-11-7-5-10/h11H,2-8H2,1H3 |
InChI Key |
SRDWENYJIHXXFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC12CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-Chlorothiophen-3-yl)methyl]hydrazine](/img/structure/B13598185.png)

![2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13598202.png)
![Methanamine, N-[(4-bromophenyl)methylene]-](/img/structure/B13598217.png)










